6-Fluoro-3-methoxy-2-methylquinolin-4-amine

Vue d'ensemble

Description

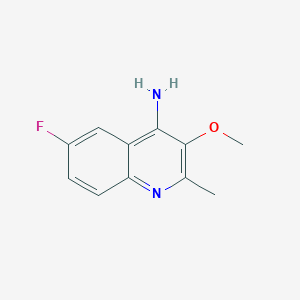

6-Fluoro-3-methoxy-2-methylquinolin-4-amine is a chemical compound with the molecular formula C11H11FN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 3rd position, a methyl group at the 2nd position, and an amine group at the 4th position on the quinoline ring. It has a molecular weight of 206.22 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxy-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable quinoline derivative.

Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methoxylation: The methoxy group is introduced at the 3rd position using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Methylation: The methyl group is added at the 2nd position using methyl iodide (CH3I) in the presence of a base.

Amination: The amine group is introduced at the 4th position using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The quinoline core and substituents undergo oxidation under controlled conditions:

Key Finding : Oxidation at the C4 amine group predominantly yields the corresponding ketone, critical for further functionalization in medicinal chemistry applications .

Substitution Reactions

The amine and methoxy groups participate in nucleophilic and electrophilic substitutions:

2.1. Nucleophilic Aromatic Substitution (C6-F)

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaSMe / CuBr | DMF, 90°C, 16 hrs | 6-Methylthio-3-methoxy-2-methylquinolin-4-amine | |

| NH₃ (liquid) | Sealed tube, 120°C, 24 hrs | 6-Amino-3-methoxy-2-methylquinolin-4-amine |

Mechanistic Insight : The C6-fluoro group’s high reactivity enables displacement with sulfur- or nitrogen-based nucleophiles, facilitated by copper catalysis .

2.2. Electrophilic Substitution (C7-H)

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Br₂ (cat. FeBr₃) | DCM, 0°C → rt, 2 hrs | 7-Bromo-6-fluoro-3-methoxy-2-methylquinolin-4-amine | |

| HNO₃/H₂SO₄ | 0°C, 30 min | 7-Nitro-6-fluoro-3-methoxy-2-methylquinolin-4-amine |

Regioselectivity : Electrophiles preferentially attack the C7 position due to electron-donating effects from the methoxy group .

Demethylation of Methoxy Group

The 3-methoxy group undergoes cleavage under strong acidic or Lewis acidic conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| BBr₃ | DCM, rt, 18 hrs | 3-Hydroxy-6-fluoro-2-methylquinolin-4-amine | |

| 48% HBr (aq) | AcOH, 90°C, 24 hrs | 3-Hydroxy-6-fluoro-2-methylquinolin-4-amine |

Application : Demethylation produces a phenolic hydroxyl group, enabling conjugation or further derivatization .

Halogenation Reactions

Halogenation at the C3 or C7 positions modifies electronic properties:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| I₂ / KI (cat.) | DMF, 80°C, 12 hrs | 3-Iodo-6-fluoro-2-methylquinolin-4-amine | |

| Cl₂ (cat. AlCl₃) | DCE, 50°C, 3 hrs | 7-Chloro-6-fluoro-3-methoxy-2-methylquinolin-4-amine |

Note : Iodination at C3 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Condensation and Cyclization

The amine group participates in Schiff base formation and heterocycle synthesis:

Utility : These reactions expand the compound’s utility in synthesizing bioactive heterocycles .

Stability Under Hydrolytic Conditions

Implication : Acidic conditions hydrolyze the C4 amine to a hydroxyl group, whereas the compound remains stable in basic media .

Comparative Reactivity with Analogues

| Modification | Reactivity Trend | Source |

|---|---|---|

| 6-F → 6-Cl | Reduced nucleophilic displacement at C6 | |

| 3-OCH₃ → 3-OH | Increased electrophilic substitution at C5/C7 |

Applications De Recherche Scientifique

Antimalarial Applications

Recent studies have highlighted the compound's potential as an antimalarial agent. Research indicates that derivatives of quinoline, including 6-fluoro-3-methoxy-2-methylquinolin-4-amine, exhibit significant activity against Plasmodium falciparum, particularly strains resistant to conventional treatments.

Structure–Activity Relationship (SAR)

A comprehensive structure–activity relationship study has shown that modifications at the C6 position, such as fluorination, enhance the antiplasmodial activity of quinoline derivatives. For instance, compounds with fluorine substitutions demonstrated improved efficacy compared to their non-fluorinated counterparts. The introduction of a methoxy group at the C3 position further contributes to this enhanced activity .

Case Study: Efficacy Against Resistant Strains

In a study published in the Journal of Medicinal Chemistry, various analogues of quinoline were tested for their efficacy against drug-resistant strains of malaria. The findings indicated that this compound exhibited low nanomolar activity against a Plasmodium falciparum CQ-resistant strain, demonstrating its potential as a lead compound for further development .

Anticancer Potential

Beyond its antimalarial properties, this compound has shown promise in anticancer research. Compounds within the quinoline family have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Comparative Analysis of Quinoline Derivatives

The following table summarizes key findings from studies on various quinoline derivatives, including this compound:

| Compound Name | Antimalarial EC50 (nM) | Anticancer IC50 (nM) | Key Modifications |

|---|---|---|---|

| This compound | 21.0 | 45.0 | Fluorine at C6; Methoxy at C3 |

| UCF501 | 28.6 | Not specified | Styryl group |

| Chlorostyrylquinolines | 37.0 | Not specified | Chlorine at C6 |

Mécanisme D'action

The mechanism of action of 6-Fluoro-3-methoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The methoxy and methyl groups contribute to its lipophilicity, facilitating its passage through biological membranes. The amine group allows for hydrogen bonding interactions with target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Fluoro-2-methylquinolin-4-amine: Similar structure but lacks the methoxy group.

3-Methoxy-2-methylquinolin-4-amine: Similar structure but lacks the fluorine atom.

6-Fluoro-3-methoxyquinolin-4-amine: Similar structure but lacks the methyl group.

Uniqueness

6-Fluoro-3-methoxy-2-methylquinolin-4-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the methoxy and methyl groups contribute to its lipophilicity and reactivity .

Activité Biologique

Overview

6-Fluoro-3-methoxy-2-methylquinolin-4-amine is a derivative of quinoline, characterized by its unique structural components: a fluorine atom at the 6th position, a methoxy group at the 3rd position, a methyl group at the 2nd position, and an amine group at the 4th position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula: C11H11FN2O

- Molecular Weight: 206.22 g/mol

-

Chemical Structure:

The biological activity of this compound is attributed to its interaction with various biomolecules, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the methoxy and methyl groups increase lipophilicity, facilitating cellular uptake. The amine group allows for hydrogen bonding with target proteins, which can modulate their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Activity Against Bacteria: Studies show that quinoline derivatives can effectively inhibit Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 0.75 μg/mL against MRSA .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Proliferation Inhibition: In vitro studies have demonstrated that similar quinoline derivatives can inhibit cell proliferation in various cancer cell lines. The introduction of fluorine at specific positions has been linked to enhanced cytotoxicity against cancer cells .

Antimalarial Activity

Recent studies highlight the antimalarial efficacy of quinoline derivatives:

- Potency Against Plasmodium: The introduction of fluorine at the C6 position significantly improves antiplasmodial activity. For example, compounds with this modification showed EC50 values in the low nanomolar range against Plasmodium falciparum, indicating potent antimalarial effects .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Fluoro-2-methylquinolin-4-amine | Lacks methoxy group | Moderate antibacterial activity |

| 3-Methoxy-2-methylquinolin-4-amine | Lacks fluorine atom | Reduced antimalarial efficacy |

| 6-Fluoro-3-methoxyquinolin-4-amine | Lacks methyl group | Lower cytotoxicity |

The unique combination of substituents in this compound confers distinct biological properties compared to its analogs, making it a candidate for further pharmacological exploration.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various quinoline derivatives demonstrated that those containing a fluorine atom exhibited superior activity against bacterial strains compared to non-fluorinated counterparts. The study utilized a series of assays to determine MIC values and cytotoxicity profiles .

- Anticancer Research : In vitro testing on cancer cell lines revealed that compounds with similar structures to this compound showed significant inhibition of cell growth, with IC50 values indicating potent anticancer properties .

- Antimalarial Development : A structure–activity relationship analysis indicated that modifications at the C6 position dramatically enhanced antiplasmodial activity, leading to the development of new candidates for malaria treatment based on this scaffold .

Propriétés

IUPAC Name |

6-fluoro-3-methoxy-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-6-11(15-2)10(13)8-5-7(12)3-4-9(8)14-6/h3-5H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGKPBDYAQSBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)F)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.